molecular formula C7H5NOS B062904 3-(2-Thienyl)isoxazole CAS No. 175205-65-9

3-(2-Thienyl)isoxazole

Cat. No. B062904
M. Wt: 151.19 g/mol
InChI Key: IWMABJZZIWFKGH-UHFFFAOYSA-N
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Description

3-(2-Thienyl)isoxazole is a compound with the molecular formula C7H5NOS . It is a member of the isoxazole family, which are five-membered heterocyclic compounds with one oxygen atom and one nitrogen atom at adjacent positions .


Molecular Structure Analysis

The molecular structure of 3-(2-Thienyl)isoxazole consists of a five-membered isoxazole ring attached to a thiophene ring . The isoxazole ring contains one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

Isoxazole derivatives, including 3-(2-Thienyl)isoxazole, are often synthesized through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction—firstly, pericyclic cycloaddition reaction via a concerted mechanism, and secondly, via a stepwise mechanism .

Scientific Research Applications

  • Synthesis of Isoxazole Derivatives : The synthesis of 3-substituted 5-(2-thienyl)isoxazoles has been achieved through reactions involving trichloro-1-(2-thienyl)but-3-en-1-one and hydroxylamine. These compounds have potential applications in developing new pharmaceuticals and materials due to their unique chemical properties (Potkin, Petkevich, & Kurman, 2011).

  • Pharmacological Applications : Novel isoxazole derivatives, including those with a 3-(2-Thienyl)isoxazole moiety, have shown promising anti-inflammatory, analgesic, and CNS depressant activities. These findings suggest potential applications in the development of new drugs for treating various conditions (Somappa et al., 2015).

  • Corrosion Inhibition : Thiadiazole derivatives, such as 3,5-bis(2-thienyl)-1,3,4-thiadiazole, have been found to be effective corrosion inhibitors for mild steel in acidic environments. This highlights their potential application in protecting industrial materials (Lebrini et al., 2005).

  • Anticancer Activity : Isoxazole-moiety-containing thieno[2,3-d]pyrimidine derivatives have shown significant anticancer activity against various cancer cell lines, indicating their potential as promising anticancer drug candidates (Yong, Lu, & Wu, 2015).

  • Antibacterial Studies : Isoxazoline derivatives with a 3-(2-Thienyl)isoxazole structure have been synthesized and demonstrated antibacterial activity, suggesting their use in developing new antibacterial agents (Shah & Desai, 2007).

  • Photochemical Properties : Photochromic diarylethenes containing an isoxazole unit, including those with 3-(2-Thienyl)isoxazole, have been synthesized and studied for their properties. These compounds have potential applications in optical recording and other light-responsive technologies (Li, Pu, & Liu, 2011).

Safety And Hazards

3-(2-Thienyl)isoxazole may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity after a single exposure, particularly affecting the respiratory system .

Future Directions

Given the wide spectrum of biological activities and therapeutic potential of isoxazole derivatives, it is imperative to develop new synthetic strategies and design new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This includes the development of eco-friendly synthetic strategies and the exploration of metal-free synthetic routes .

properties

IUPAC Name

3-thiophen-2-yl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c1-2-7(10-5-1)6-3-4-9-8-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMABJZZIWFKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Thienyl)isoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T Nishiwaki, K Kondo - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
α-(5-Oxo-Δ3-isoxazolin-4-yl)benzylphosphonates (2) mostly exist in the NH form in the solid state, and in the OH form in non-polar solvents, owing to chelation with the phosphonyl …
Number of citations: 4 pubs.rsc.org
AK El-Shafei, AA Sultan, AM Soliman… - … , Sulfur, and Silicon and …, 1992 - Taylor & Francis
The reactions of a variety of bidentate nucleophiles with mono- or dithienoyl compounds derived from active nitriles were studied. The structure of the obtained new compounds was …
Number of citations: 2 www.tandfonline.com
R Khalifeh, F Shahriarpour, H Sharghi… - Journal of the Iranian …, 2018 - Springer
In this paper, we introduced pyridinyl benzimidazol (PBI) as an easy-to-handle and bidentate N-chelating ligand that promote clean synthesis of 3,5-disubstituted isoxazoles in the …
Number of citations: 16 link.springer.com
T Okitsu, K Sato, TM Potewar… - The Journal of Organic …, 2011 - ACS Publications
An efficient method for the synthesis of 2,5-dihydroisoxazoles and isoxazoles using iodocyclization of N-alkoxycarbonyl O-propargylic hydroxylamines has been developed. 2,5-Dihydro-…
Number of citations: 63 pubs.acs.org
RE Sammelson - 2001 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 0 search.proquest.com

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